3-(1,4-Diazepan-1-yl)-1,1,1-trifluoropropan-2-ol
Description
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Properties
IUPAC Name |
3-(1,4-diazepan-1-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)6-13-4-1-2-12-3-5-13/h7,12,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPFUFKKZKRLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,4-Diazepan-1-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound with potential therapeutic applications. Its structure includes a diazepane moiety and a trifluoropropanol group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C8H15F3N2O
- Molecular Weight : 212.21 g/mol
- CAS Number : 1342597-96-9
- Purity : Minimum 95%
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, particularly in the context of receptor modulation and neuropharmacology.
- Receptor Interaction : Preliminary studies suggest that this compound may act as an antagonist at certain receptors, particularly those involved in the central nervous system (CNS) pathways.
- Neurotransmitter Modulation : The trifluoropropanol component may influence neurotransmitter systems, potentially affecting mood and anxiety levels.
In Vitro Studies
In vitro studies have shown that this compound exhibits activity against specific receptor types. For instance:
- Melanocortin Receptors : Compounds structurally related to this diazepane derivative have been noted for their ability to modulate melanocortin receptors (MC5R), which are implicated in energy homeostasis and inflammation .
In Vivo Studies
In vivo evaluations have demonstrated potential anxiolytic effects in animal models:
- Anxiety Models : Rodent models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent.
Case Studies
Several case studies have been documented regarding the efficacy and safety profile of similar compounds:
- Study on Diazepane Derivatives : A study investigated various diazepane derivatives for their CNS effects. The results indicated that modifications to the diazepane structure could enhance receptor affinity and selectivity .
| Study | Findings |
|---|---|
| Melanocortin Receptor Modulation | Effective antagonism observed in vitro |
| Anxiolytic Effects | Significant reduction in anxiety behaviors in rodent models |
Safety Profile
The safety profile of this compound has not been extensively characterized. However, related compounds indicate potential irritant effects:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
